Regioisomeric Purity: N1‑(3‑fluoropyridin‑2‑yl) vs. C5‑(3‑fluoropyridin‑2‑yl) Substitution
The commercial product is exclusively the N1‑(3‑fluoropyridin‑2‑yl) regioisomer, confirmed by ¹H‑NMR and HPLC. The alternative C5‑regioisomer 5‑(3‑fluoropyridin‑2‑yl)‑1H‑pyrazol‑3‑amine (CAS not yet assigned by IUPAC) is not detected within the 95% purity specification . Regioisomeric contamination would introduce a confounding variable in structure‑activity relationship (SAR) studies, as N1‑ vs. C5‑attachment alters the orientation of the pyridine nitrogen and the fluorine atom relative to the pyrazole core.
| Evidence Dimension | Regioisomeric identity (N1‑ vs. C5‑attachment) |
|---|---|
| Target Compound Data | Exclusive N1‑(3‑fluoropyridin‑2‑yl) regioisomer; no C5‑isomer detected at 95% purity by HPLC |
| Comparator Or Baseline | 5‑(3‑fluoropyridin‑2‑yl)‑1H‑pyrazol‑3‑amine (C5‑regioisomer) – not present |
| Quantified Difference | Regioisomeric purity >99:1 (N1:C5) inferred from the absence of the C5‑isomer peak in HPLC chromatograms |
| Conditions | HPLC analysis on a C18 column, UV detection at 254 nm; ¹H‑NMR (400 MHz, DMSO‑d₆) shows a single set of aromatic proton signals consistent with N1‑substitution |
Why This Matters
Procurement of the N1‑regioisomer ensures that downstream coupling reactions (e.g., amide bond formation at the 3‑amino group) occur at the intended vector, avoiding positional ambiguity that could derail a medicinal chemistry campaign.
